6-Methoxypyridine-2-sulfonyl fluoride
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Overview
Description
6-Methoxypyridine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of both methoxy and sulfonyl fluoride groups in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Sulfonyl fluorides, in general, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
It is known that sulfonyl fluorides can participate in direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Biochemical Pathways
Sulfonyl fluorides are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Action Environment
The success of suzuki–miyaura cross-coupling, a reaction in which sulfonyl fluorides may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the C–SO2F bond . Other methods include fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes using sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . These methods are preferred for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Conditions such as temperature, solvent, and catalyst can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonyl derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Methoxypyridine-2-sulfonyl fluoride has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl fluorides and fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
6-Methoxypyridine-2-sulfonyl fluoride is unique due to the presence of both methoxy and sulfonyl fluoride groups in the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis, biology, and materials science .
Properties
IUPAC Name |
6-methoxypyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWSTMCRCBTNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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